4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid 4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13115125
InChI: InChI=1S/C13H9Cl2NO4S/c14-9-3-6-12(11(15)7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)
SMILES: C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H9Cl2NO4S
Molecular Weight: 346.2 g/mol

4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid

CAS No.:

Cat. No.: VC13115125

Molecular Formula: C13H9Cl2NO4S

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid -

Specification

Molecular Formula C13H9Cl2NO4S
Molecular Weight 346.2 g/mol
IUPAC Name 4-[(2,4-dichlorophenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C13H9Cl2NO4S/c14-9-3-6-12(11(15)7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)
Standard InChI Key KGEOMZQARNECNB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-{[(2,4-dichlorophenyl)sulfonyl]amino}benzoic acid. Its molecular formula is C₁₃H₉Cl₂NO₄S, with a molecular weight of 346.19 g/mol. The structure consists of a benzoic acid group (carboxylic acid at position 4) and a sulfonamide bridge connecting the benzene ring to a 2,4-dichlorophenyl group (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₉Cl₂NO₄S
Molecular Weight346.19 g/mol
IUPAC Name4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid
SMILESO=C(O)C1=CC=C(N(S(=O)(=O)C2=CC=C(Cl)C=C2Cl)C)C=C1

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process common to sulfonamide derivatives:

  • Sulfonylation of 4-Aminobenzoic Acid:
    Reacting 4-aminobenzoic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

    4-Aminobenzoic acid+ClSO₂-C₆H₃Cl-2,4Base4-[(2,4-Dichlorophenyl)sulfonyl]aminobenzoic acid\text{4-Aminobenzoic acid} + \text{ClSO₂-C₆H₃Cl-2,4} \xrightarrow{\text{Base}} \text{4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid}
  • Purification:
    Crude product isolation via acid precipitation, followed by recrystallization from ethanol/water or chromatographic methods .

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloromethane or THF
BasePyridine (1.2 equiv)
Temperature0–25°C (room temperature)
Reaction Time4–6 hours

Industrial Scalability

The patent CN101066943A highlights methods for scaling sulfonyl chloride reactions, emphasizing cost-effectiveness and high yields (>70%) through controlled stoichiometry and catalyst use (e.g., sulfuric acid) . Ice-water quenching and recrystallization ensure purity (>99%) suitable for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but may hydrolyze under strong acidic/basic conditions due to the sulfonamide linkage .

Thermal Properties

  • Melting Point: Estimated 210–220°C (based on analogs like 2-{(4-chlorobenzyl)sulfonamido}benzoic acid, mp 232–234°C) .

  • Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with sulfonamide thermal stability .

Biological Activity and Applications

Industrial Applications

  • Chemical Intermediate: Used in synthesizing dyes, agrochemicals, and advanced pharmaceuticals (e.g., diuretics like furosemide) .

  • Material Science: Sulfonamide groups enhance polymer rigidity and thermal stability .

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